

An In-Depth Technical Guide to 3,6-Difluoro-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxybenzaldehyde

Cat. No.: B1593354

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This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate **3,6-Difluoro-2-methoxybenzaldehyde** (CAS No. 887267-04-1). We will delve into its physicochemical properties, robust synthesis protocols, analytical characterization, and its strategic applications as a building block in modern organic synthesis.

Core Compound Identity and Physicochemical Properties

3,6-Difluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose unique electronic properties, conferred by the interplay of its fluoro and methoxy substituents, make it a valuable scaffold in synthetic chemistry.

IUPAC Name: **3,6-difluoro-2-methoxybenzaldehyde**^{[1][2]} CAS Number: 887267-04-1^{[1][2][3][4][5]} Molecular Formula: C₈H₆F₂O₂^{[2][4][5]}

The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a distinct reactivity profile, influencing both the aromatic ring and the aldehyde functionality.

```
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C", pos="2.2,0!"]; H_CHO [label="H",
```

```
pos="2.7,-0.5!"); O_CHO [label="O", pos="2.7,0.5!"); O_Me [label="O", pos="-1.3,1.3!"); C_Me
[label="CH3", pos="-2.2,1.8!"); F3 [label="F", pos="-1.3,-1.3!"); F6 [label="F", pos="1.3,1.3!");

// Position the benzene ring nodes C1 [pos="1,0!"); C2 [pos="0.5,0.866!"); C3
[pos="-0.5,0.866!"); C4 [pos="-1,0!"); C5 [pos="-0.5,-0.866!"); C6 [pos="0.5,-0.866!");

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO;
C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- O_Me; O_Me -- C_Me; C3 -- F3;
C6 -- F6;

// Add labels for positions L1 [label="1", pos="1.3,-0.2!"); L2 [label="2", pos="0.6,1.1!"); L3
[label="3", pos="-0.6,1.1!"); L4 [label="4", pos="-1.3,0!"); L5 [label="5", pos="-0.6,-1.1!"); L6
[label="6", pos="0.6,-1.1!"); }
```

Caption: Directed ortho-metalation synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous difluoro-methoxybenzaldehydes.[6]

- **Reactor Setup:** A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere throughout the reaction.
- **Reagent Preparation:** Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
- **Base Addition & Precursor Introduction:** A solution of lithium diisopropylamide (LDA) in THF is added to the cooled solvent. Subsequently, a solution of 2,5-difluoroanisole in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1-2 hours.
 - **Causality Insight:** The use of LDA at low temperatures is critical. LDA is a strong, sterically hindered base that favors kinetic deprotonation over nucleophilic attack on the aromatic ring. The low temperature prevents side reactions and decomposition of the unstable aryl lithium intermediate.

- Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining a temperature below $-70\text{ }^{\circ}\text{C}$. The reaction is stirred for an additional 30 minutes.
 - Expertise Note: DMF serves as a synthetic equivalent of a formyl cation ("CHO⁺"). The highly nucleophilic aryl lithium intermediate attacks the electrophilic carbonyl carbon of DMF.
- Quench and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, allowing the mixture to warm to room temperature.
- Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield **3,6-Difluoro-2-methoxybenzaldehyde** as a solid.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	- Aldehyde Proton (CHO): A singlet peak around δ 10.4 ppm. - Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), appearing as complex multiplets or doublets of doublets due to H-F and H-H coupling. - Methoxy Protons (OCH_3): A sharp singlet around δ 3.9-4.1 ppm integrating to 3H.
^{13}C NMR	- Carbonyl Carbon (C=O): A signal in the downfield region, δ ~185-190 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the δ 110-165 ppm range. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. - Methoxy Carbon (OCH_3): A signal around δ 56-62 ppm.
FT-IR	- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm^{-1} . - C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm^{-1} . - C-O Stretch (Methoxy): A strong band in the 1250-1270 cm^{-1} region. - C-F Stretch: Strong absorptions in the 1000-1300 cm^{-1} region.
Mass Spec. (EI)	- Molecular Ion (M^+): A peak at $m/z = 172$, corresponding to the molecular weight.

Self-Validation Principle: The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, the IR confirms the presence of key functional groups (aldehyde, methoxy, fluoro-aromatic), and the NMR provides the exact connectivity and chemical environment of each proton and carbon, confirming the specific isomer.

Applications in Drug Discovery and Medicinal Chemistry

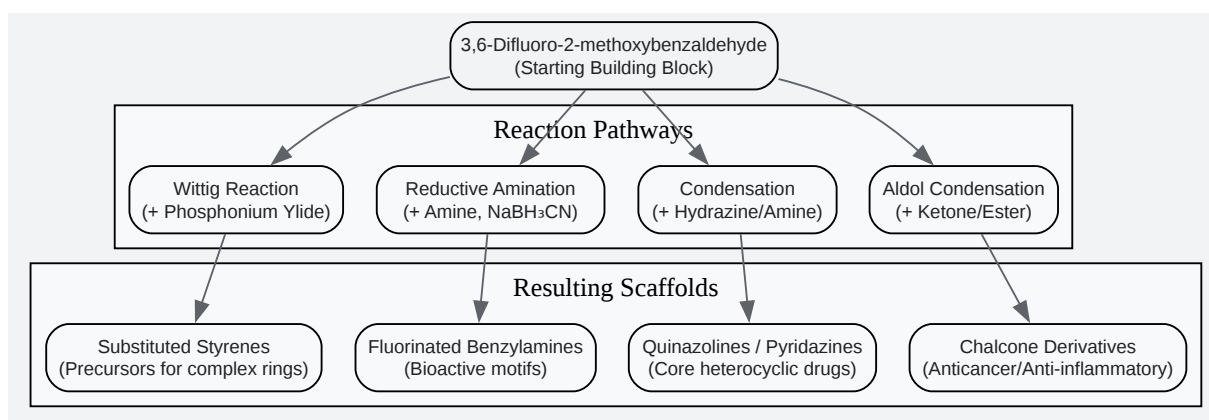
3,6-Difluoro-2-methoxybenzaldehyde is not an end-product but a high-value intermediate. Its utility stems from the unique combination of its functional groups, which serve as versatile handles for molecular elaboration.

The Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. [7] Fluorine can:

- **Increase Metabolic Stability:** The C-F bond is stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Enhance Binding Affinity:** Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.
- **Modulate Lipophilicity:** Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.

Synthetic Utility: This compound is a precursor for a variety of complex molecular scaffolds. The aldehyde group is particularly reactive and can participate in numerous transformations.

Application Workflow: Synthesis of Heterocyclic Scaffolds



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Caption: Versatile reaction pathways for drug scaffold synthesis.

- Precursor to APIs: Like its isomers, this compound is a valuable precursor for Active Pharmaceutical Ingredients (APIs). [8][9] It can be used in the multi-step synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines, which are core structures in many therapeutic agents. [8][9] * Anticancer Research: Substituted benzaldehydes are key components in the synthesis of compounds like combretastatin analogues, which are potent cell growth inhibitors. [10] The specific substitution pattern of **3,6-Difluoro-2-methoxybenzaldehyde** offers a unique scaffold for developing novel anticancer agents. [10]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from the Material Safety Data Sheet (MSDS). [3] Table 3: Hazard Identification and Safe Handling

Category	Information and Recommendations
Hazard Class	Irritant. [5] May cause skin, eye, and respiratory irritation.
Pictograms	GHS07 (Exclamation Mark)
Precautionary Statements	Prevention: - Wash hands and exposed skin thoroughly after handling. - Wear protective gloves, clothing, eye, and face protection. - Avoid breathing dust/fumes. Use only in a well-ventilated area. [3]
First Aid Measures	IF INHALED: Move to fresh air. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [3]
Storage	Store in a well-ventilated, dry, and cool place. Keep container tightly closed under an inert atmosphere. [3][4]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3]

Trustworthiness through Compliance: Adherence to these MSDS guidelines is non-negotiable for ensuring a safe research environment and generating reliable, reproducible results. All personnel must be trained on these procedures before handling the compound.

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